2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline
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Overview
Description
The compound “2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a weak tertiary base, with a variety of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. A general visible light-induced sulfonylation/cyclization to produce quinoline-2,4-diones was achieved under photocatalyst-free conditions . Other synthesis protocols include microwave synthesis, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “this compound” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that “this compound” would undergo depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis
Quinoline is a colorless liquid, turns yellow on standing, and has a pyridine-like smell. It is miscible with most organic solvents, and dissolves in water to about 0-7% at room temperature . The specific physical and chemical properties of “this compound” would depend on the specific functional groups present in the molecule.Mechanism of Action
The mechanism of action for quinoline and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . The specific mechanism of action for “2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline” would depend on its intended use and the specific functional groups present in the molecule.
Safety and Hazards
Quinoline and its derivatives can be hazardous. For example, quinoline yellow is harmful if swallowed and causes severe skin burns and eye damage . Cyclopropanesulfonyl chloride, another component of the compound , also causes severe skin burns and eye damage, and may cause respiratory irritation . The specific safety and hazards of “2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline” would depend on the specific functional groups present in the molecule.
Future Directions
Quinoline and its derivatives have a wide range of biological activities and are an important class of compounds for new drug development . Future research could focus on synthesizing new quinoline derivatives, including “2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline”, and testing their biological activities. This could lead to the development of new drugs with improved efficacy and reduced side effects.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-7-8-15)20-11-3-10-19(12-13-20)17-9-6-14-4-1-2-5-16(14)18-17/h1-2,4-6,9,15H,3,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZATJLORLYHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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